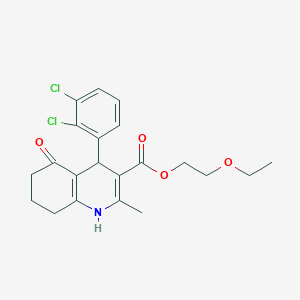![molecular formula C16H18N2O2S B4935083 N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, commonly known as thioflavin T, is a fluorescent dye that has been widely used in scientific research applications. Thioflavin T is a member of the thioflavin family of dyes, which are known for their ability to bind to amyloid fibrils and other protein aggregates.
作用機序
Thioflavin T binds to amyloid fibrils through a hydrophobic interaction between the dye and the exposed beta-sheet structure of the fibril. The binding of thioflavin T results in a shift in the dye's fluorescence spectrum, which can be used to detect and quantify amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects, as it is primarily used as a research tool.
実験室実験の利点と制限
Thioflavin T has several advantages as a research tool. It is a highly sensitive and specific dye that can be used to detect and quantify amyloid fibrils in vitro and in vivo. Thioflavin T is also relatively inexpensive and easy to use. However, there are some limitations to the use of thioflavin T. It is not effective for detecting all types of amyloid fibrils, and its binding to amyloid fibrils can be affected by the presence of other molecules.
将来の方向性
There are several future directions for the use of thioflavin T in scientific research. One direction is the development of new thioflavin derivatives that have improved binding properties and can detect a wider range of amyloid fibrils. Another direction is the use of thioflavin T in the development of new diagnostic and therapeutic approaches for neurodegenerative diseases. Thioflavin T could be used to detect and quantify amyloid fibrils in vivo, which could aid in the early diagnosis and monitoring of neurodegenerative diseases. Additionally, thioflavin T could be used to develop new therapies that target amyloid fibrils and prevent their formation and aggregation.
合成法
Thioflavin T can be synthesized by the reaction of 2-hydrazinothiazole with 4-tert-butylbenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then reacted with acetic anhydride and acetic acid to yield N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide.
科学的研究の応用
Thioflavin T has been widely used in scientific research applications, particularly in the field of neurodegenerative diseases. Thioflavin T is a fluorescent dye that binds to amyloid fibrils, which are the hallmark of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to detect and quantify amyloid fibrils in vitro and in vivo, and has been used to study the mechanisms of amyloid fibril formation and aggregation.
特性
IUPAC Name |
N-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10(19)17-15-18-14(20)13(21-15)9-11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H,17,18,19,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUVMTOAGJADPK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)
![2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)

![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4935067.png)
methanone](/img/structure/B4935085.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)

![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)